molecular formula C8H12O B14747761 Bicyclo[2.2.2]octane, 2,3-epoxy- CAS No. 278-84-2

Bicyclo[2.2.2]octane, 2,3-epoxy-

Cat. No.: B14747761
CAS No.: 278-84-2
M. Wt: 124.18 g/mol
InChI Key: XYBMDMJEJFCMFT-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane, 2,3-epoxy- is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigidity and strain-free system. The 2,3-epoxy group adds an additional layer of complexity and reactivity to the molecule, making it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.2]octane, 2,3-epoxy- typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic structure, and subsequent reactions introduce the epoxy group at the 2,3-positions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of catalysts and controlled reaction conditions are essential for efficient production .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane, 2,3-epoxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.2]octane, 2,3-epoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and systems.

    Medicine: Investigated for its potential as a drug scaffold due to its rigidity and unique structure.

    Industry: Used in the development of new materials and polymers

Mechanism of Action

The mechanism of action of Bicyclo[2.2.2]octane, 2,3-epoxy- involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in medicinal chemistry to design inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octane, 2,3-epoxy- is unique due to its combination of a rigid bicyclic structure and a highly reactive epoxy group. This combination makes it a valuable compound for various chemical and biological applications .

Properties

CAS No.

278-84-2

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-oxatricyclo[3.2.2.02,4]nonane

InChI

InChI=1S/C8H12O/c1-2-6-4-3-5(1)7-8(6)9-7/h5-8H,1-4H2

InChI Key

XYBMDMJEJFCMFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3C2O3

Origin of Product

United States

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